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# Omipalisib (GSK2126458): A Technical Guide to PI3K/mTOR Pathway Inhibition

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Omipalisib, also known as GSK2126458, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) signaling pathways.[1][2] Chemically identified as 2,4-Difluoro-N-[2-methoxy-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide, it is a highly selective and reversible ATP-competitive inhibitor.[3][4] Omipalisib demonstrates subnanomolar activity against all Class I PI3K isoforms (p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , p110 $\gamma$ ) and both mTOR complexes (mTORC1 and mTORC2).[1] Its profound inhibitory activity has positioned it as a significant tool in oncological research and as a therapeutic candidate for various malignancies and other diseases such as idiopathic pulmonary fibrosis.[5][6] This document provides a detailed technical overview of its mechanism of action, biochemical potency, and the experimental protocols used for its characterization.

# The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common hallmark of human cancers.[5] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 acts



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as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. Full activation of AKT requires phosphorylation by both PDK1 and the mTORC2 complex. Activated AKT proceeds to modulate a host of downstream targets, including the TSC complex, which ultimately leads to the activation of mTORC1 and subsequent phosphorylation of its key effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.



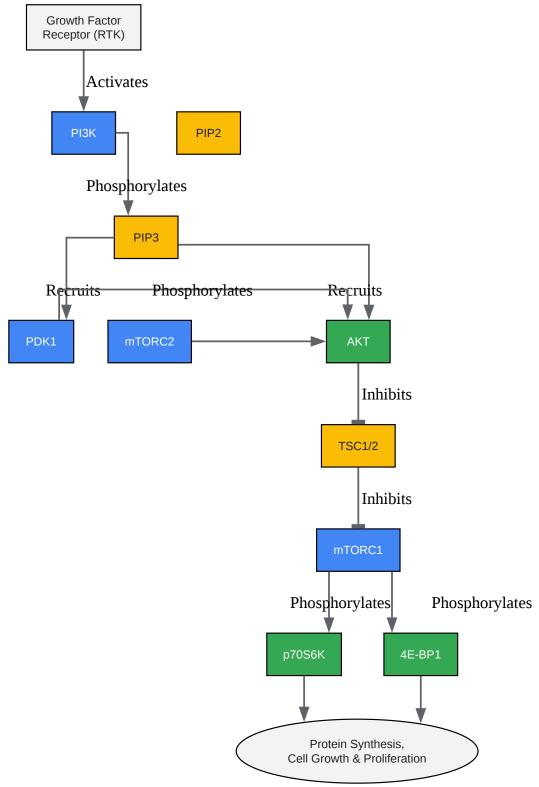


Figure 1: The PI3K/AKT/mTOR Signaling Pathway

Caption: A diagram of the canonical PI3K/AKT/mTOR signaling cascade.



# **Omipalisib's Mechanism of Inhibition**

**Omipalisib** exerts its potent anti-neoplastic activity by directly inhibiting the kinase activity of both PI3K and mTOR.[3] By binding to the ATP-binding pocket of these enzymes, it prevents the phosphorylation of their respective substrates. The inhibition of PI3K blocks the conversion of PIP2 to PIP3, thereby preventing the activation of downstream effectors, most notably AKT. [7] Concurrently, its inhibition of mTORC1 and mTORC2 directly blocks the phosphorylation of critical proteins like S6K, 4E-BP1, and AKT itself (at serine 473 by mTORC2).[1] This dual blockade results in a comprehensive shutdown of the pathway, leading to G1 cell cycle arrest, induction of apoptosis, and a potent inhibition of cell proliferation in cancer cell lines.[3][8]



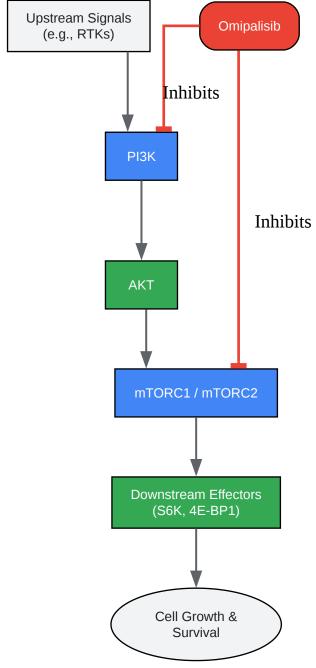


Figure 2: Omipalisib's Dual Inhibition Points

Caption: Omipalisib targets both PI3K and mTOR to block downstream signaling.

# **Quantitative Data: Potency and Efficacy**



**Omipalisib** is distinguished by its picomolar to low-nanomolar potency against its targets in both biochemical and cellular assays.

## **Biochemical Potency**

The inhibitory constants (Ki) demonstrate **Omipalisib**'s high affinity for PI3K isoforms and mTOR complexes.[1][2] It is also highly potent against common activating mutants of p110 $\alpha$  found in human cancers.[2][8]

Target	Ki (nM)	Reference
p110α	0.019	[1][8]
p110β	0.13	[1][8]
p110δ	0.024	[1][8]
p110y	0.06	[1][8]
p110α (E545K mutant)	0.008	[2]
p110α (H1047R mutant)	0.009	[2]
mTORC1	0.18	[1][8]
mTORC2	0.3	[1][8]

Table 1: Biochemical potency

(Ki) of Omipalisib against PI3K

isoforms and mTOR

complexes.

## **Cellular Potency**

In cellular contexts, **Omipalisib** effectively inhibits pathway signaling and cell proliferation at low nanomolar concentrations. The IC50 values vary across different cell lines and assay endpoints.



Cell Line	Assay Type	IC50 (nM)	Reference
BT474 (Breast Cancer)	p-AKT S473 Inhibition	0.18	[1][8]
T47D (Breast Cancer)	p-AKT S473 Inhibition	0.41	[1][8]
BT474 (Breast Cancer)	Cell Proliferation	2.4	[1][8]
T47D (Breast Cancer)	Cell Proliferation	3.0	[1][8]
HCT116 (Colon Cancer)	Cell Proliferation (MTT)	10	[8]
OCI-AML3 (AML)	Cell Proliferation (MTS)	17.45	[9]
THP-1 (AML)	Cell Proliferation (MTS)	8.93	[9]
Table 2: Representative cellular potency (IC50) of Omipalisib.			

## **In Vivo Efficacy**

Preclinical xenograft models have demonstrated the potent in vivo anti-tumor activity of **Omipalisib**. For example, in an esophageal squamous cell carcinoma (ESCC) model, oral administration of **Omipalisib** led to significant, dose-dependent tumor growth inhibition.[3]



Treatment Group (nude mice)	Average Tumor Volume (mm³) ± SD	Reference
Control (Vehicle)	1036.01 ± 183.44	[3]
Omipalisib (1 mg/kg)	485.95 ± 160.34	[3]
Omipalisib (2 mg/kg)	191.04 ± 37.56	[3]
Omipalisib (3 mg/kg)	155.79 ± 36.52	[3]

Table 3: In vivo efficacy of Omipalisib in an ESCC xenograft model after 4 weeks of treatment.

# Detailed Experimental Protocols PI3K Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of PI3K activity. The assay detects the product of the kinase reaction, PIP3, through competitive displacement of a biotinylated-PIP3 tracer from a detection complex. [8][10]



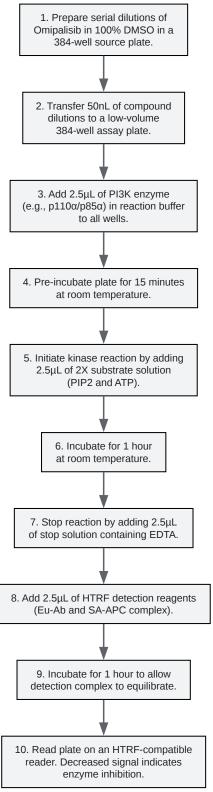


Figure 3: HTRF Kinase Assay Workflow

Caption: A step-by-step workflow for a PI3K HTRF biochemical assay.



#### Methodology:

- Compound Preparation: Serially dilute Omipalisib (typically 3-fold) in 100% DMSO in a 384well polypropylene plate.[10]
- Assay Plate Stamping: Transfer a small volume (e.g., 50 nL) of the compound dilutions to a 384-well low-volume assay plate.[10]
- Enzyme Addition: Add 2.5  $\mu$ L of the desired PI3K isoform (e.g., p110 $\alpha$  at 400 pM) in 1x reaction buffer containing 5 mM DTT.[8][10]
- Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8][10]
- Reaction Initiation: Start the reaction by adding 2.5  $\mu$ L of a 2x substrate solution containing PIP2 and ATP.[8][10]
- Reaction Incubation: Incubate for 1 hour at room temperature.[8]
- Reaction Quenching: Stop the reaction by adding 2.5 μL of stop solution containing EDTA.[8]
- Detection: Add 2.5 μL of the HTRF detection mix, which includes a GST-tagged PH domain, a Europium-labeled anti-GST antibody, and streptavidin-allophycocyanin (SA-APC) bound to a biotin-PIP3 tracer.[2][10]
- Final Incubation & Reading: Incubate for 1-2 hours at room temperature before reading the fluorescence on a compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.

## **Western Blot Analysis for Pathway Modulation**

This protocol is used to detect changes in the phosphorylation status of key pathway proteins (e.g., AKT, S6, 4E-BP1) in cells treated with **Omipalisib**.[3]



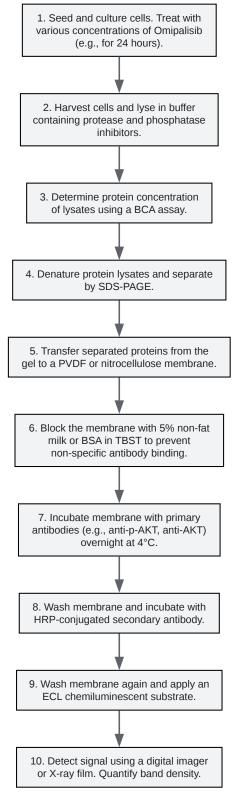


Figure 4: Western Blot Experimental Workflow

Caption: A generalized workflow for performing Western blot analysis.



#### Methodology:

- Cell Treatment and Lysis: Treat cultured cells (e.g., ESCC cell lines) with varying concentrations of **Omipalisib** for a specified time (e.g., 24 hours). Harvest the cells and resuspend in lysis buffer supplemented with protease and phosphatase inhibitors.[3]
- Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.[3]
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 μg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3][11]
- Protein Transfer: Electrophoretically transfer the separated proteins from the gel onto a polyvinylidene difluoride (PVDF) membrane.[3][12]
- Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST)) to minimize non-specific binding.[3]
- Primary Antibody Incubation: Incubate the membrane with specific primary antibodies against target proteins (e.g., p-AKT, total AKT, p-S6, total S6) overnight at 4°C.[3]
- Secondary Antibody Incubation: After washing the membrane with TBST, incubate it with a
  horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
  temperature.[3][12]
- Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal. Analyze band intensities to determine the relative levels of protein phosphorylation.[3]

## Cell Viability / Proliferation Assay (MTT or CellTiter-Glo)

This protocol measures the effect of **Omipalisib** on cell proliferation and viability.

Methodology (MTT Assay):

 Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[11]



- Compound Treatment: Treat the cells with a range of Omipalisib concentrations and a vehicle control (DMSO).[3]
- Incubation: Incubate the cells for a specified period, typically 72 hours.[3][8]
- MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.[11]
- Solubilization and Reading: Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[11]
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Methodology (CellTiter-Glo Luminescent Assay):

- Cell Seeding and Treatment: Follow steps 1-3 as in the MTT assay.[2][8]
- Reagent Addition: Add CellTiter-Glo reagent directly to the wells, in a volume equal to the
  culture medium. This reagent lyses the cells and contains luciferase and its substrate to
  generate a luminescent signal proportional to the amount of ATP present, which is an
  indicator of metabolically active cells.[8]
- Incubation and Reading: Shake the plate for 2 minutes and incubate at room temperature for 10-30 minutes to stabilize the signal.[2][8]
- Data Analysis: Measure luminescence with a plate reader and calculate the IC50 as described above.

## Conclusion

**Omipalisib** is a highly potent dual inhibitor of the PI3K and mTOR signaling pathways, demonstrating picomolar to low-nanomolar efficacy in biochemical and cellular assays. Its mechanism of action involves the comprehensive shutdown of this critical oncogenic pathway, leading to significant anti-proliferative and pro-apoptotic effects. The detailed protocols



provided herein serve as a guide for the continued investigation and characterization of **Omipalisib** and other pathway inhibitors in preclinical and translational research settings.

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